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Compound of Interest

Compound Name: N-Cbz-L-Cysteine

Cat. No.: B1617047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-L-cysteine, a derivative of the naturally occurring amino acid L-cysteine, plays a pivotal

role in peptide synthesis and the development of novel therapeutics. The incorporation of the

benzyloxycarbonyl (Cbz or Z) protecting group on the amino terminus is a cornerstone of

peptide chemistry, preventing unwanted side reactions and enabling precise, sequential

assembly of amino acid building blocks. Understanding the stereochemistry of this compound

is paramount, as the biological activity of peptides and pharmaceuticals is intrinsically linked to

their three-dimensional structure. This in-depth technical guide provides a comprehensive

overview of the stereochemical aspects of N-Cbz-L-cysteine, including its synthesis,

characterization, and the critical retention of the L-configuration.

Core Stereochemical Features
The stereochemistry of N-Cbz-L-cysteine is defined by the chiral center at the alpha-carbon

(Cα), inherited from the parent amino acid, L-cysteine. According to the Cahn-Ingold-Prelog

(CIP) priority rules, the substituents on the Cα are ranked as follows:

-NH-Cbz group

-COOH group

-CH₂SH group
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-H atom

This arrangement confers the (R) configuration to the chiral center of N-Cbz-L-cysteine. It is

crucial to note that while the CIP designation is (R), the compound is derived from L-cysteine,

and for the purposes of peptide chemistry and biological applications, it is the "L" designation

that signifies its origin from the naturally occurring enantiomer. The synthesis and subsequent

reactions involving N-Cbz-L-cysteine are designed to preserve this vital stereochemical

integrity.

Physicochemical and Spectroscopic Data
Precise characterization of N-Cbz-L-cysteine is essential for its use in research and

development. The following table summarizes key quantitative data for N-Cbz-L-cysteine and,

for comparative purposes, its commonly used S-protected derivative, N-Cbz-S-benzyl-L-

cysteine.

Property N-Cbz-L-cysteine
N-Cbz-S-benzyl-L-
cysteine

Source

CAS Number 53907-29-2 3257-18-9 [1]

Molecular Formula C₁₁H₁₃NO₄S C₁₈H₁₉NO₄S [1]

Molecular Weight 255.29 g/mol 345.41 g/mol [1]

Melting Point
Data not readily

available
96.0 to 100.0 °C

Specific Optical

Rotation ([α]²⁰/D)

Data not readily

available

-44.0 to -48.0° (c=4,

EtOH)

Note: Specific quantitative data for the melting point and optical rotation of N-Cbz-L-cysteine
are not consistently reported in readily available literature, likely due to the high reactivity of the

free thiol group, which can lead to oxidation and disulfide bond formation. The data for the

more stable, S-protected derivative is therefore often cited.

Spectroscopic Data:
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While a dedicated, published NMR spectrum for N-Cbz-L-cysteine is not readily available, the

expected chemical shifts can be inferred from the known spectra of L-cysteine and related N-

protected amino acids.

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of

the Cbz group (aromatic and benzylic CH₂), the α-proton, the β-protons adjacent to the

sulfur, and the thiol proton.

¹³C NMR: The carbon spectrum would display resonances for the carbonyl carbon of the

carboxyl group, the carbons of the Cbz protecting group, the α-carbon, and the β-carbon.

Experimental Protocols: Synthesis of N-Cbz-L-
Cysteine
The most common and effective method for the synthesis of N-Cbz-L-cysteine is the Schotten-

Baumann reaction. This procedure involves the acylation of the amino group of L-cysteine with

benzyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction is typically carried out in a two-phase system of water and an organic solvent.

Materials:

L-cysteine

Benzyl chloroformate (Cbz-Cl)

Sodium hydroxide (NaOH) or other suitable base

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

Hydrochloric acid (HCl) for acidification

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Deionized water

Ice bath
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Procedure:

Dissolution of L-cysteine: L-cysteine is dissolved in an aqueous solution of sodium hydroxide

at a low temperature (typically 0-5 °C) using an ice bath. The base deprotonates the amino

group, making it a more potent nucleophile.

Addition of Benzyl Chloroformate: Benzyl chloroformate, dissolved in an organic solvent

such as dichloromethane, is added dropwise to the cold aqueous solution of L-cysteine with

vigorous stirring. The two-phase system is essential to bring the reactants into contact at the

interface.

Reaction: The reaction is allowed to proceed for a specified time, typically a few hours, while

maintaining a low temperature and basic pH. The progress of the reaction can be monitored

by thin-layer chromatography (TLC).

Workup and Extraction: Once the reaction is complete, the organic layer is separated. The

aqueous layer is then washed with the organic solvent to remove any unreacted benzyl

chloroformate.

Acidification: The aqueous layer, containing the sodium salt of N-Cbz-L-cysteine, is cooled

in an ice bath and acidified to a low pH (typically pH 2-3) by the dropwise addition of

hydrochloric acid. This protonates the carboxylate, leading to the precipitation of the N-Cbz-
L-cysteine product.

Isolation and Purification: The precipitated product is collected by vacuum filtration and

washed with cold water to remove any inorganic salts. The crude product can be further

purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Drying: The purified N-Cbz-L-cysteine is dried under vacuum to remove any residual

solvent.

Critical Considerations:

The reaction should be performed under a nitrogen atmosphere to prevent the oxidation of

the free thiol group of cysteine to form the disulfide, N,N'-di-Cbz-L-cystine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1617047?utm_src=pdf-body
https://www.benchchem.com/product/b1617047?utm_src=pdf-body
https://www.benchchem.com/product/b1617047?utm_src=pdf-body
https://www.benchchem.com/product/b1617047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The temperature must be carefully controlled throughout the reaction to minimize side

reactions, such as the hydrolysis of benzyl chloroformate.

Vigorous stirring is necessary to ensure efficient mixing of the two phases.

Visualizing the Synthesis and Stereochemistry
To further elucidate the process, the following diagrams, generated using the DOT language,

illustrate the synthetic workflow and the key stereochemical aspects of N-Cbz-L-cysteine.

Reactants

Reaction Conditions Process Product

L-Cysteine

Schotten-Baumann Reaction

Benzyl Chloroformate

Aqueous Base (e.g., NaOH)

Organic Solvent (e.g., CH2Cl2)

Low Temperature (0-5 °C) Workup & Acidification Purification N-Cbz-L-Cysteine

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of N-Cbz-L-Cysteine.
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Substituents & CIP Priority

Configuration

Cα

-NH-Cbz (1) -COOH (2) -CH₂SH (3) -H (4)

Resulting Configuration:
(R) by CIP rules

L-configuration retained

Click to download full resolution via product page

Caption: Stereochemical configuration of N-Cbz-L-Cysteine.

Conclusion
A thorough understanding of the stereochemistry of N-Cbz-L-cysteine is indispensable for its

effective use in peptide synthesis and drug discovery. The retention of the L-configuration,

originating from the natural amino acid, is the most critical aspect, ensuring the synthesis of

stereochemically pure peptides with predictable biological activities. While some

physicochemical data for N-Cbz-L-cysteine itself is not as readily available as for its more

stable derivatives, its synthesis via the Schotten-Baumann reaction is a well-established and

reliable method. By adhering to meticulous experimental protocols, researchers can confidently

prepare and utilize this vital building block in the advancement of chemical and pharmaceutical

sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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